Guanine-4,5-13C2,7-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both deoxyribonucleic acid and ribonucleic acid, whereas thymine is usually seen only in deoxyribonucleic acid, and uracil only in ribonucleic acid . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-4,5-13C2,7-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in deoxyribonucleic acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated or acylated guanine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanine-4,5-13C2,7-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.
Biology: Employed in studies of nucleic acid metabolism and interactions.
Medicine: Utilized in research on genetic mutations and their implications in diseases.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical processes. The labeled isotopes allow for precise tracking of the compound in metabolic pathways and interactions with other biomolecules. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and glycosylases .
Vergleich Mit ähnlichen Verbindungen
Guanine-4,8-13C2,7-15N: Another isotope-labeled guanine with different labeling positions.
Adenine-4,5-13C2,7-15N: A labeled adenine compound used for similar research purposes.
Cytosine-4,5-13C2,7-15N: A labeled cytosine compound used in nucleic acid studies.
Uniqueness: Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4, 5, and 7 positions, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This precise labeling allows for detailed studies of guanine’s role in nucleic acid structures and functions, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
1207525-05-0 |
---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
154.107 |
IUPAC-Name |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyme |
2-Amino-1,9-dihydro-6H-purin-6-one-4,5-13C2, 7-15N; 2-Amino-6-hydroxy-1H-purine-4,5-13C2, 7-15N; 2-Amino-6-hydroxypurine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; 9H-Guanine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.